4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol
Description
4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol is a halogenated aminophenol derivative featuring a phenol core substituted with a chlorine atom at the 4-position and a [(3-chloro-2-methylphenyl)amino]methyl group at the 2-position. The compound’s molecular formula is C₁₄H₁₂Cl₂NO, with a molecular weight of 281.16 g/mol. Its structure combines aromatic rings with electron-withdrawing (chlorine) and electron-donating (methyl, amino) groups, influencing its physicochemical and biological properties.
Synthesis typically involves condensation between 5-chloro-2-hydroxybenzaldehyde and 3-chloro-2-methylaniline, followed by reductive amination or Schiff base formation (e.g., via NaBH₄ reduction) . The compound’s intramolecular O–H···N hydrogen bond stabilizes its conformation, as observed in crystallographic studies .
Properties
IUPAC Name |
4-chloro-2-[(3-chloro-2-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-9-12(16)3-2-4-13(9)17-8-10-7-11(15)5-6-14(10)18/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJDUJKKFONBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 3-chloro-2-methylaniline.
Reaction: The two starting materials undergo a nucleophilic substitution reaction in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and amino-methyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) increase lipophilicity and metabolic stability, enhancing membrane permeability .
- Methyl/ethyl groups improve solubility but may reduce binding affinity due to steric hindrance .
- Bulkier substituents (e.g., isopropyl) lower synthetic yields and solubility but may enhance target specificity .
Physicochemical Properties
Biological Activity
4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol is an organic compound with the molecular formula C14H14Cl2NO. It is characterized by a phenolic structure with chloro and amino-methyl substituents, which contribute to its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its possible antimicrobial and antifungal properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions between 4-chlorophenol and 3-chloro-2-methylaniline. The reaction is usually conducted in a solvent such as ethanol or methanol, at elevated temperatures (60-80°C) in the presence of a base like sodium hydroxide or potassium carbonate.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. For example, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating its effectiveness .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. The phenolic group can form hydrogen bonds with biological macromolecules, while the chloro and amino groups may engage in various chemical interactions that disrupt cellular functions.
Toxicological Profile
Toxicological assessments indicate that while the compound exhibits antimicrobial properties, it also poses certain risks. Studies have shown that it can be toxic to aquatic organisms and may exhibit low bioaccumulation potential. The predicted no-effect levels (NOELs) for repeated doses suggest a margin of safety for occupational exposure .
| Endpoint | Value |
|---|---|
| NOAEL (mg/kg/day) | 200 |
| LOAEL (mg/kg/day) | 800 |
| Margin of Safety | 20,000 |
Case Study 1: Antibacterial Activity
In a study examining the antibacterial efficacy of various phenolic compounds, this compound was identified as one of the most potent agents against MRSA, with an MIC value significantly lower than that of standard antibiotics like vancomycin .
Case Study 2: Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound revealed favorable absorption characteristics; however, it also indicated potential hepatotoxicity at higher doses. The findings suggest that while the compound holds promise for therapeutic applications, careful consideration must be given to its dosing and safety profile in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
